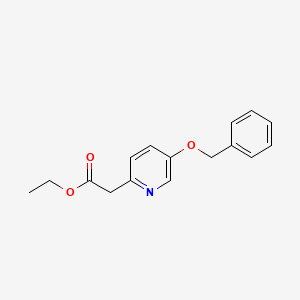
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine is a chemical compound that belongs to the class of pyridylamines. These compounds are often used in various chemical and biological applications due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine typically involves the reaction of a pyridine derivative with an appropriate amine. The reaction conditions may include:
Reagents: Pyridine derivative, amine, catalysts.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production: Industrial methods may involve continuous flow reactors and optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine: can be compared with other pyridylamines, such as:
Uniqueness
Structural Features: The presence of the dichloro groups and the specific stereochemistry.
Reactivity: Unique reactivity patterns compared to other pyridylamines.
Eigenschaften
Molekularformel |
C7H8Cl2N2 |
|---|---|
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
(1R)-1-(3,5-dichloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
IEIMANXIFJWWFP-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=N1)Cl)Cl)N |
Kanonische SMILES |
CC(C1=C(C=C(C=N1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)



![1-[4-(Trifluoromethyl)phenyl]-2-hexanone](/img/structure/B13040437.png)

![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)

![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)
![Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate](/img/structure/B13040448.png)

